molecular formula C15H21FN2O3S B2830984 N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide CAS No. 2034205-50-8

N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide

Cat. No.: B2830984
CAS No.: 2034205-50-8
M. Wt: 328.4
InChI Key: ZAQVQNZGNJDWBX-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide is a chemical compound with the molecular formula C15H21FN2O3S and a molecular weight of 328.4 g/mol.

Preparation Methods

The synthesis of N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide involves multiple steps. One common method includes the reaction of azetidines with sulfonyl azides, phenylacetylenes, and benzenethiol Schiff bases in the presence of copper(I) iodide (CuI) and triethylamine (Et3N) at 0°C . This reaction is optimized using different bases and solvents, with the best results obtained using Et3N .

Chemical Reactions Analysis

N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group into amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.

    Industry: The compound is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to engage in various chemical reactions, making it a versatile compound in synthetic chemistry . The compound’s effects are mediated through its interactions with enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide can be compared with other similar compounds, such as aziridines and other azetidines . These compounds share structural similarities but differ in their reactivity and applications. For example:

    Aziridines: These are three-membered nitrogen-containing rings that are more reactive due to higher ring strain compared to azetidines.

    Other Azetidines: These four-membered rings are used in various synthetic applications, including as intermediates in the synthesis of pharmaceuticals and polymers.

The uniqueness of this compound lies in its specific functional groups and the presence of the fluoromethyl group, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

N,N-diethyl-4-[3-(fluoromethyl)azetidine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3S/c1-3-18(4-2)22(20,21)14-7-5-13(6-8-14)15(19)17-10-12(9-16)11-17/h5-8,12H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQVQNZGNJDWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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